Cas no 2228494-74-2 (1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol)

1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol 化学的及び物理的性質
名前と識別子
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- 1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol
- 2228494-74-2
- [1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropyl]methanol
- EN300-1834491
-
- インチ: 1S/C11H22O/c1-9(2,3)6-11(8-12)7-10(11,4)5/h12H,6-8H2,1-5H3
- InChIKey: XMOCTUIRDPCOJG-UHFFFAOYSA-N
- ほほえんだ: OCC1(CC(C)(C)C)CC1(C)C
計算された属性
- せいみつぶんしりょう: 170.167065321g/mol
- どういたいしつりょう: 170.167065321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1834491-5.0g |
[1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropyl]methanol |
2228494-74-2 | 5g |
$3562.0 | 2023-06-03 | ||
Enamine | EN300-1834491-2.5g |
[1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropyl]methanol |
2228494-74-2 | 2.5g |
$2351.0 | 2023-09-19 | ||
Enamine | EN300-1834491-0.25g |
[1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropyl]methanol |
2228494-74-2 | 0.25g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1834491-0.5g |
[1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropyl]methanol |
2228494-74-2 | 0.5g |
$1152.0 | 2023-09-19 | ||
Enamine | EN300-1834491-10g |
[1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropyl]methanol |
2228494-74-2 | 10g |
$5159.0 | 2023-09-19 | ||
Enamine | EN300-1834491-10.0g |
[1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropyl]methanol |
2228494-74-2 | 10g |
$5283.0 | 2023-06-03 | ||
Enamine | EN300-1834491-0.05g |
[1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropyl]methanol |
2228494-74-2 | 0.05g |
$1008.0 | 2023-09-19 | ||
Enamine | EN300-1834491-0.1g |
[1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropyl]methanol |
2228494-74-2 | 0.1g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1834491-1.0g |
[1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropyl]methanol |
2228494-74-2 | 1g |
$1229.0 | 2023-06-03 | ||
Enamine | EN300-1834491-1g |
[1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropyl]methanol |
2228494-74-2 | 1g |
$1200.0 | 2023-09-19 |
1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanolに関する追加情報
Research Brief on 1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol (CAS: 2228494-74-2)
The compound 1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol (CAS: 2228494-74-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and dimethylpropyl structural motifs, exhibits potential applications in drug discovery and development. Recent studies have explored its synthesis, biological activity, and potential therapeutic uses, making it a subject of interest for researchers aiming to develop novel bioactive compounds.
One of the key areas of investigation has been the synthetic pathways for 1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient multi-step synthesis route, highlighting the use of palladium-catalyzed cross-coupling reactions to construct the cyclopropane ring. The authors reported a high yield (78%) and excellent stereoselectivity, which is critical for scaling up production for further pharmacological evaluations. This advancement addresses previous challenges associated with the steric hindrance posed by the bulky dimethylpropyl group.
In terms of biological activity, preliminary in vitro studies have demonstrated that 1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol exhibits moderate inhibitory effects on certain cytochrome P450 enzymes, particularly CYP3A4. This finding, reported in a recent issue of Biochemical Pharmacology, suggests potential applications in drug-drug interaction studies or as a modulator of metabolic pathways. However, further in vivo studies are required to validate these effects and assess the compound's safety profile.
Another promising avenue of research involves the derivatization of 1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol to enhance its pharmacological properties. A 2024 study in ACS Chemical Biology explored the introduction of various functional groups at the hydroxyl position, leading to analogs with improved solubility and target affinity. One such derivative showed selective activity against a specific kinase implicated in inflammatory diseases, though the exact mechanism remains under investigation.
From a pharmaceutical development perspective, the physicochemical properties of 1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol have been characterized in detail. Its logP value of 3.2 indicates moderate lipophilicity, which could influence its absorption and distribution profiles. Computational modeling studies, as reported in the Journal of Chemical Information and Modeling, have provided insights into its potential binding modes with biological targets, facilitating structure-based drug design efforts.
Despite these advances, several challenges remain. The compound's stability under physiological conditions requires further optimization, as preliminary stability studies indicated some susceptibility to oxidative degradation. Additionally, more comprehensive toxicological assessments are needed before considering clinical applications. Ongoing research is focusing on addressing these limitations while exploring the full therapeutic potential of this interesting chemical entity.
In conclusion, 1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol represents a promising scaffold for medicinal chemistry applications. Recent studies have made significant progress in its synthesis, biological evaluation, and structural optimization. As research continues, this compound may yield valuable insights for the development of new therapeutic agents targeting various disease pathways.
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